Metopon hydrochloride
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Overview
Description
Metopon hydrochloride is a synthetic opioid analgesic that was first synthesized in the early 1900s. It is a potent painkiller that is commonly used in clinical settings for the treatment of moderate to severe pain. Despite its effectiveness, metopon hydrochloride has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose. In
Mechanism Of Action
Metopon hydrochloride binds to opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward center in the brain, which can lead to feelings of euphoria and addiction.
Biochemical And Physiological Effects
Metopon hydrochloride has a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and death. It can also cause nausea, vomiting, constipation, and urinary retention. In addition, metopon hydrochloride can lead to the development of tolerance and addiction.
Advantages And Limitations For Lab Experiments
Metopon hydrochloride is a potent analgesic that can be used in animal studies to investigate the mechanisms of pain and opioid tolerance. However, its use is limited by its potential for addiction and overdose.
Future Directions
There are a number of future directions for research on metopon hydrochloride. One area of interest is the development of new opioids that are less addictive and have fewer adverse effects. Another area of interest is the investigation of the mechanisms of opioid tolerance and addiction, with the goal of developing new treatments for opioid addiction. Finally, there is a need for more research on the long-term effects of metopon hydrochloride use, especially in terms of its potential for addiction and overdose.
Synthesis Methods
Metopon hydrochloride is synthesized from thebaine, which is an alkaloid found in opium poppy. The synthesis involves a series of chemical reactions that include the reduction of thebaine to form thebaine-dihydrocodeinone, followed by the acetylation of the dihydrocodeinone to form acetyldihydrocodeinone. The final step involves the reduction of acetyldihydrocodeinone to form metopon hydrochloride.
Scientific Research Applications
Metopon hydrochloride has been extensively studied for its analgesic properties. It has been used in clinical settings for the treatment of moderate to severe pain, especially in cases where other opioids have failed to provide adequate pain relief. In addition, metopon hydrochloride has been used in animal studies to investigate the mechanisms of opioid tolerance and addiction.
properties
CAS RN |
124-92-5 |
---|---|
Product Name |
Metopon hydrochloride |
Molecular Formula |
C18H22ClNO3 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |
InChI Key |
IUIZPWPENLRTFZ-RNWHKREASA-N |
Isomeric SMILES |
C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |
SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Canonical SMILES |
CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |
Other CAS RN |
124-92-5 |
synonyms |
metopon metopon hydrochloride |
Origin of Product |
United States |
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